1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E
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Overview
Description
1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E is a derivative of glucose, a simple sugar that is a fundamental building block in biochemistry.
Preparation Methods
The synthesis of 1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E typically involves the esterification of glucose with benzoic acid derivatives. One common method is through the reaction of glucose with acetic anhydride, followed by hydrolysis to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the benzoate groups back to their corresponding alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical processes, such as enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, such as biodegradable polymers.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E involves its interaction with specific molecular targets and pathways. The benzoate groups enhance its ability to interact with enzymes and other proteins, potentially altering their activity. This interaction can lead to changes in metabolic pathways and biochemical processes .
Comparison with Similar Compounds
1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E can be compared with other similar compounds, such as:
1,6-Anhydro-2,3,4-tri-O-acetyl-B-glucopyranose: This compound has acetyl groups instead of benzoate groups, which affects its reactivity and applications.
1,6-Anhydro-B-D-glucose: The parent compound without any esterification, used as a precursor for various derivatives.
Properties
IUPAC Name |
(3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALUCOESOGESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-19-0 |
Source
|
Record name | 1, TRIBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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